5-Methyl-2-(4-nitrophenyl)oxazole
Description
5-Methyl-2-(4-nitrophenyl)oxazole is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at the C5 position and a 4-nitrophenyl group at the C2 position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is highly tunable for electronic and steric modifications, making it a valuable scaffold in medicinal and materials chemistry. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can enhance reactivity, stabilize charge distribution, and influence intermolecular interactions.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
InChI Key |
XNHKMMPILHPKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The photophysical and electronic behavior of oxazole derivatives is highly dependent on substituents. For example:
- 5-Methyl-2-(p-methylphenyl)-4-acetyl oxazole (MMPAO) : Contains a methyl group at the phenyl ring, which provides mild electron-donating effects. This compound exhibits redshifted absorption compared to nitro-substituted analogs due to reduced electron-withdrawing capacity .
- 5-Methyl-2-(4-nitrophenyl)oxazole : The nitro group significantly lowers the electron density of the oxazole ring, enhancing its electron-accepting capacity. This property is critical for applications in organic electronics, such as in electron-transport layers .
Table 1: Substituent Effects on Photophysical Properties
| Compound | Substituent (C2 Position) | λmax (nm) | Electron-Withdrawing Capacity |
|---|---|---|---|
| This compound | 4-Nitrophenyl | 320–340* | High |
| MMPAO | p-Methylphenyl | 290–310 | Low |
| MDPAPAO | p-Diphenylaminophenyl | 380–400 | Very Low (electron-donating) |
*Estimated based on nitro-substituted analogs in .
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